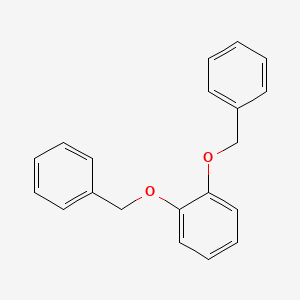

1,2-Bis(benzyloxy)benzene

Vue d'ensemble

Description

1,2-Bis(benzyloxy)benzene is an organic compound with the molecular formula C20H18O2. It consists of a benzene ring substituted with two benzyloxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Bis(benzyloxy)benzene can be synthesized through several methods:

Hydrogenation: This process involves the hydrogenation of this compound to produce 1,2-bis(benzyl)benzene.

Nucleophilic Substitution: The benzyloxy groups on this compound can be replaced by nucleophiles in a substitution reaction.

Acid-Catalyzed Hydrolysis: This method involves the hydrolysis of this compound in the presence of an acid (e.g., concentrated sulfuric acid) to produce 1,2-benzenediol (catechol) and benzyl alcohol.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the desired application and the availability of reagents.

Analyse Des Réactions Chimiques

Cleavage of Benzyl Ether Groups

The benzyloxy groups undergo cleavage under hydrogenation or acidic conditions, enabling access to phenolic derivatives:

Mechanistic Notes :

-

Hydrogenation proceeds via adsorption of benzyl groups onto the Pd surface, followed by C–O bond cleavage.

-

Acidic conditions protonate the ether oxygen, facilitating SN2 displacement by bromide ions.

Benzylic Bromination

The methylene (–CH₂–) groups in the benzyloxy substituents undergo radical-mediated bromination:

| Reagent System | Conditions | Product | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light, CCl₄, 80°C | 1,2-Bis(α-bromobenzyloxy)benzene | >95% benzylic position |

| Br₂ | Light initiation, 70°C | 1,2-Bis(α-bromobenzyloxy)benzene | 88% benzylic position |

Key Observations :

-

Radical stability at benzylic positions drives selectivity over alkyl C–H bonds (bond dissociation energy: ~89 kcal/mol for benzylic vs ~98 kcal/mol for primary C–H) .

-

No aromatic ring bromination occurs due to electron-donating benzyloxy groups deactivating the ring .

Benzylic Oxidation

Strong oxidizing agents convert benzylic C–H bonds to carbonyl groups:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 hr | 1,2-Bis(benzoyloxy)benzene | Requires acidic workup |

| CrO₃ | Acetic acid, 60°C, 8 hr | 1,2-Bis(benzoyloxy)benzene | Limited functional group tolerance |

Mechanism :

-

Initial hydrogen abstraction by Mn=O generates a benzylic radical, which undergoes further oxidation to the ketone .

Stability Under Sonication

Ultrasound-assisted reactions involving related bis(benzyloxy)benzenes show enhanced kinetics:

| Parameter | Value | Impact on Reaction Rate |

|---|---|---|

| Agitation speed | 250 rpm | Maximizes mass transfer efficiency |

| Ultrasound frequency | 40 kHz | Reduces particle size by 60% |

Kinetic Model :

Thermal and Solvent Effects

Applications De Recherche Scientifique

Organic Synthesis

1,2-Bis(benzyloxy)benzene serves as a significant building block in organic synthesis. It is utilized in various chemical reactions, including nucleophilic substitutions and rearrangements. The compound's structure allows for the formation of diverse derivatives that can be further explored for unique properties and functionalities.

Biological Studies

Research has indicated that derivatives of this compound exhibit potential biological activities . For instance, studies have focused on its derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. A recent study demonstrated that benzyloxybenzene-derived thio/semicarbazones showed significant inhibitory activity against MAO-B with IC50 values as low as 0.11 µM, indicating their potential as therapeutic agents for neurological disorders .

Medicinal Chemistry

The compound has been investigated for its therapeutic applications in drug development. Its derivatives have shown promise in treating various conditions due to their interactions with biomolecules and ability to modulate biological pathways. The ongoing research aims to explore the potential of these compounds in developing new medications targeting specific diseases.

Industrial Applications

In industrial contexts, this compound is used in the production of polymers and resins . Its chemical stability and reactivity make it suitable for creating materials with desired properties for various applications.

Case Study 1: MAO-B Inhibition

A detailed study evaluated the inhibitory effects of benzyloxybenzene-derived compounds on MAO-B. Compounds like BT1 and BT5 demonstrated remarkable selectivity and potency against MAO-B compared to MAO-A, highlighting their potential as novel therapeutic agents .

Case Study 2: Synthesis Techniques

Research has explored various synthetic methods for producing this compound efficiently. Techniques such as nucleophilic substitution under sonication have been reported to enhance yields significantly while reducing reaction times .

Case Study 3: Polymer Production

The application of this compound in polymer synthesis has been documented, showcasing its utility in creating materials with specific mechanical properties suitable for industrial use.

Mécanisme D'action

The mechanism of action of 1,2-bis(benzyloxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the aromatic nature of the benzene ring, which stabilizes intermediates and transition states .

Comparaison Avec Des Composés Similaires

1,2-Bis(benzyloxy)benzene can be compared with other similar compounds, such as:

1,2-Bis(benzyl)benzene: Formed by the hydrogenation of this compound.

1,2-Benzenediol (catechol): Formed by the acid-catalyzed hydrolysis of this compound.

1,2-Bis(methoxy)benzene: Formed by nucleophilic substitution of the benzyloxy groups with methoxy groups.

These compounds share similar structural features but differ in their functional groups and reactivity, highlighting the versatility and uniqueness of this compound .

Activité Biologique

1,2-Bis(benzyloxy)benzene, a compound characterized by two benzyloxy groups attached to a benzene ring, has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is a versatile compound that undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with altered biological activities.

- Oxidation : This process can yield different products depending on conditions.

- Reduction : The benzyloxy groups can be converted to benzyl groups or diols under vigorous conditions.

- Substitution : The benzyloxy groups are susceptible to nucleophilic attack, allowing for the synthesis of diverse derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound and its derivatives have shown promise in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

The biological effects of this compound are attributed to its ability to interact with cellular components. The nitro group in some derivatives can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. Additionally, the benzyloxy groups may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake .

Case Studies

- Antimycobacterial Activity : A study focused on the synthesis of ATP synthase inhibitors for Mycobacterium tuberculosis highlighted this compound as a key compound in developing effective treatments against multidrug-resistant strains. The compound was tested for its ability to inhibit ATP synthesis in mycobacterial cells, showing promising results .

- Structure-Activity Relationship (SAR) : Research exploring the SAR of this compound derivatives revealed that modifications at specific positions significantly impacted biological activity. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity levels .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Disruption of membranes; apoptosis |

| 1,2-Bis(benzyloxy)-4-nitrobenzene | High | Moderate | Reactive intermediates affecting DNA |

| 1,2-Bis(benzyloxy)-4-aminobenzene | Low | High | Cell cycle arrest; signaling modulation |

Propriétés

IUPAC Name |

1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAVLQZEBCIHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.